3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide
Description
The compound 3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide is a structurally complex molecule featuring dual 4-hydroxyphenyl-2-phenylbut-1-enyl moieties linked via a phenyl ring to a propenamide backbone. The presence of conjugated double bonds and aromatic systems may contribute to its stability and electronic properties .
Properties
Molecular Formula |
C55H54N2O4 |
|---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide |
InChI |
InChI=1S/C55H54N2O4/c1-3-50(42-14-8-5-9-15-42)54(46-28-32-48(58)33-29-46)44-24-18-40(19-25-44)22-36-52(60)56-38-12-7-13-39-57-53(61)37-23-41-20-26-45(27-21-41)55(47-30-34-49(59)35-31-47)51(4-2)43-16-10-6-11-17-43/h5-6,8-11,14-37,58-59H,3-4,7,12-13,38-39H2,1-2H3,(H,56,60)(H,57,61) |
InChI Key |
MSGLUAHYMBWJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)NCCCCCNC(=O)C=CC2=CC=C(C=C2)C(=C(CC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound involves:
- Construction of the core stilbene-like 1-(4-hydroxyphenyl)-2-phenylbut-1-enyl moiety.
- Formation of the prop-2-enamide linkages via amide bond formation.
- Introduction of the pentyl spacer bearing an amino group for further amide coupling.
- Use of protecting groups for phenolic hydroxyls and amines to ensure selective reactions.
- Final coupling steps to assemble the heterodimeric structure.
Preparation of the Stilbene Core
A key step is the formation of the 1-(4-hydroxyphenyl)-2-phenylbut-1-enyl group, which can be synthesized via a McMurry coupling reaction. This involves reductive coupling of benzophenone derivatives with zinc dust and titanium tetrachloride in ethanol under reflux conditions. The reaction leads to the formation of the tetrasubstituted alkene core with high stereoselectivity favoring the E-isomer.
The phenolic hydroxyl groups are often protected as tert-butyldimethylsilyl ethers to prevent side reactions during subsequent steps. Alkylation of phenols with appropriate alkyl halides under basic conditions is used to introduce side chains or linkers.
Formation of the Amide Linkages
3.1 Amide Bond Formation Using Coupling Reagents
Amide bonds are formed by coupling carboxylic acid derivatives with amines. The coupling reagent benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base such as diisopropylamine (DIPEA) is employed in dry solvents like dichloromethane or dimethylformamide. This method provides good to excellent yields (54-92%) of amide products.
Protecting groups such as tert-butyloxycarbonyl (Boc) on amines are removed using trifluoroacetic acid in dry dichloromethane, yielding the corresponding trifluoroacetate salts quantitatively. This step is crucial before final coupling to avoid steric hindrance and ensure reactivity.
Assembly of the Final Compound
The final compound is assembled by coupling the stilbene-containing amine intermediates with the appropriate carboxylic acid derivatives using PyBOP/DIPEA coupling chemistry. Purification is achieved by column chromatography, although yields may decrease due to losses during purification (reported yields between 26-54%).
4.2 Buffer Workup and Purification
After coupling, the reaction mixture is typically worked up with buffered aqueous solutions (e.g., sodium carbonate/sodium bicarbonate at pH 10) to neutralize acids and remove impurities. Organic extraction with dichloromethane followed by drying and solvent evaporation yields crude products, which are purified by flash chromatography.
Representative Data Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | McMurry Coupling | Zinc dust, TiCl4, EtOH, reflux | 70-85 | Forms stilbene core, E/Z ~1.3:1 |
| 2 | Phenol Protection | tert-Butyldimethylsilyl chloride, base | 80-90 | Protects hydroxyphenyl groups |
| 3 | Amide Coupling | PyBOP, DIPEA, DCM/DMF, RT | 54-92 | Coupling acid and amine functionalities |
| 4 | Boc Deprotection | Trifluoroacetic acid, DCM | Quantitative | Removes Boc protecting group |
| 5 | Final Coupling & Purification | PyBOP, DIPEA, chromatography | 26-54 | Assembles heterodimeric compound |
Additional Notes on Reaction Conditions and Characterization
- The McMurry reaction requires careful control of stoichiometry and temperature to avoid side products.
- Amide coupling reactions benefit from dry solvents and inert atmosphere to prevent hydrolysis.
- Purification by column chromatography is essential but can reduce overall yield due to compound loss.
- Characterization of intermediates and final products is performed by nuclear magnetic resonance spectroscopy (1H NMR), high-resolution mass spectrometry (HR-MS), and infrared spectroscopy (IR), confirming structure and purity.
Summary of Comprehensive Research Findings
- The synthetic route relies heavily on well-established coupling chemistries and protecting group strategies.
- Use of PyBOP/DIPEA coupling is preferred for amide bond formation due to its efficiency and mild conditions.
- Protecting groups such as Boc and tert-butyldimethylsilyl are indispensable for selective functionalization.
- Final yields are moderate due to multi-step synthesis and purification challenges.
- The synthetic methods described are consistent with those used for structurally related heterodimeric stilbene derivatives with biological activity, including selective estrogen receptor modulators.
Chemical Reactions Analysis
Core Structural Analysis
The compound contains two primary functional domains:
-
Aryl-alkene moiety : A 1-(4-hydroxyphenyl)-2-phenylbut-1-enyl group attached to a phenyl ring.
-
Amide and enamide linkages : A prop-2-enamide group connected to a pentyl chain via an aminoacyl bridge.
Formation of the Aryl-Alkene Moiety
Reaction : Cross-coupling (e.g., Suzuki coupling) to form the aryl-aryl bond.
Steps :
-
Boronic acid synthesis : Preparation of 4-hydroxyphenylboronic acid.
-
Alkyne coupling : Formation of the but-1-enyl chain via alkyne addition or elimination.
-
Phenyl substitution : Coupling to form the 1-(4-hydroxyphenyl)-2-phenylbut-1-enyl group.
Intermediates :
-
4-hydroxyphenylboronic acid
-
Phenyl-substituted alkene precursors
Amide Bond Formation
Reaction : Amidation between the prop-2-enamide and pentyl chain.
Steps :
-
Activation of carboxylic acid : Conversion of prop-2-enoyl group to acid chloride or anhydride.
-
Coupling : Reaction with the pentylamine derivative.
Intermediates :
-
Prop-2-enoyl chloride
-
N-protected pentylamine
Key Functional Group Transformations
| Functional Group | Transformation | Reagents/Conditions |
|---|---|---|
| Alkene (but-1-enyl) | Hydrogenation (if required) | H₂, Pd/C catalyst |
| Amide (prop-2-enamide) | Hydrolysis (for degradation studies) | Acidic/basic aqueous conditions |
| Hydroxyl (4-hydroxyphenyl) | Protection (e.g., methylation) | CH₃I, K₂CO₃ |
Suzuki Coupling
Proposed for forming the aryl-aryl bond:
Example: Formation of the 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl group.
Amide Bond Formation
Example: Linking prop-2-enamide to the pentyl chain.
Challenges and Considerations
-
Stereoselectivity : Control of the alkene geometry (E/Z isomerism) during coupling.
-
Solubility : Hydroxyl groups may require protection during multi-step reactions.
-
Stability : Potential for hydrolysis of amide bonds under acidic/basic conditions.
Comparison of Analogous Compounds
Scientific Research Applications
3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide is a complex organic compound with potential applications in medicinal chemistry. Its intricate structure, featuring multiple aromatic rings and functional groups, suggests significant biological activity. This article reviews the current understanding of its biological properties, including antioxidant and anticancer activities, alongside relevant research findings and case studies.
Structural Overview
The compound can be described as having a multi-aromatic structure combined with phenolic and amide functionalities, which are crucial for its biological interactions. The presence of hydroxyl groups enhances its potential as an antioxidant.
Antioxidant Activity
Preliminary studies indicate that compounds with similar structural features exhibit notable antioxidant properties. The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, thereby neutralizing them. This property is essential in preventing oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.
Anticancer Properties
Research suggests that compounds with similar configurations may possess anticancer effects. For instance, derivatives of curcumin and resveratrol have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. The target compound's structural similarity to these bioactive molecules indicates a potential for similar anticancer activity.
Study on Structural Analogues
A study on structurally related compounds highlighted the importance of the phenolic group in enhancing biological activity. For example, analogues exhibiting increased lipophilicity showed improved binding affinity to target proteins involved in cancer pathways .
Protein Binding Studies
Investigations into protein binding suggest that the compound interacts effectively with specific receptors, which can lead to therapeutic effects. For instance, studies have shown that compounds with similar amide linkages demonstrate significant binding to estrogen receptors, potentially influencing hormone-related cancers .
Cellular Uptake and Metabolism
Cellular uptake studies reveal that the compound can be absorbed by various cell types, suggesting its potential for therapeutic application. Moreover, metabolic stability assessments indicate that the compound may have a favorable pharmacokinetic profile, allowing for sustained activity within biological systems .
Comparison Table of Related Compounds
| Compound Name | Biological Activity | Structural Features | Uniqueness |
|---|---|---|---|
| 3-[...amide] | Antioxidant, Anticancer | Multi-aromatic structure | Unique combination of phenolic and amide groups |
| Curcumin | Anti-inflammatory | Diarylheptanoid | Strong anti-inflammatory effects |
| Resveratrol | Antioxidant | Stilbene | Cardioprotective effects |
| Quercetin | Antioxidant | Flavonoid | Broad-spectrum health benefits |
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Multi-step Synthesis : Sequential addition of functional groups starting from simpler aromatic compounds.
- Coupling Reactions : Utilizing techniques such as Suzuki or Heck reactions to build the aromatic framework.
- Functional Group Modifications : Post-synthetic modifications to enhance solubility or biological activity.
Comparison with Similar Compounds
Key Structural Features
The target compound shares structural motifs with several classes of compounds:
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives (e.g., compounds 2–11 in ): These feature a similar α,β-unsaturated ketone core but lack the propenamide linkage and extended alkyl chain .
N-substituted propenamides (e.g., ’s 3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide ): These retain the acrylamide backbone but substitute the hydroxyphenyl groups with hydrophobic or electron-withdrawing substituents (e.g., trifluoromethoxy) .
Polyimide precursors (e.g., ’s acyl-imide-modified silane coupling agents): These prioritize imide rings for thermal stability, contrasting with the target compound’s focus on hydrogen-bonding hydroxyphenyl groups .
Physicochemical Properties
Structural Implications :
Gene Expression and Mechanism of Action
and highlight that structural similarity (Tanimoto coefficient >0.85) correlates with a 20% probability of shared gene expression profiles. However, this correlation is context-dependent. For example:
- Oleanolic acid (OA) and hederagenin (HG) (structurally similar triterpenes) show overlapping mechanisms in transcriptome and docking analyses, whereas gallic acid (GA), with distinct scaffolds, diverges .
- The target compound’s hydroxyphenyl-propenamide scaffold may align with anti-inflammatory or estrogen receptor-modulating pathways, akin to hederagenin in endometriosis treatment .
Molecular Docking and Target Affinity
- Shared Targets : Hydroxyphenyl-containing compounds often bind to nuclear receptors (e.g., estrogen receptors) or kinases due to hydrogen-bonding and π-π stacking interactions .
- Divergence : The trifluoromethoxy group in ’s analog likely enhances metabolic stability but reduces polar interactions compared to the target compound’s hydroxyl groups .
QSAR and Predictive Modeling
and emphasize that Quantitative Structure-Activity Relationship (QSAR) models require structurally homogeneous datasets. For the target compound:
- Key Descriptors: Hydrophobic surface area, H-bond donor count, and conjugated π-system length are critical predictors of bioactivity .
- Limitations : The compound’s size and complexity may challenge traditional QSAR frameworks optimized for smaller molecules .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step routes involving palladium-catalyzed hydrogenation (e.g., using Pd/C under 40 psi H₂ in ethanol for enamide reduction) and peptide coupling reactions (e.g., EDC/HOBt-mediated amide bond formation). Intermediates are purified via silica gel column chromatography and characterized using ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 600–800 range for high molecular weight intermediates). Structural confirmation relies on matching spectral data to expected functional groups .
Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98% by HPLC) is essential, particularly for pharmacological studies.
- Nuclear Magnetic Resonance (NMR): Aromatic protons and olefinic signals (δ 5.8–6.5 ppm) confirm stereochemistry and substituent positions.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety precautions are recommended during synthesis and handling?
- Use fume hoods and personal protective equipment (PPE) due to reactive intermediates (e.g., acid chlorides, amines).
- Avoid inhalation/contact with amide derivatives; follow protocols for hazardous waste disposal.
- Monitor exothermic reactions (e.g., hydrogenation) to prevent thermal runaway .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for challenging synthetic steps?
Bayesian algorithms systematically explore parameter spaces (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For example, optimizing enamide coupling reactions (e.g., EDC/HOBt conditions) using Design of Experiments (DoE) reduces trial iterations. This approach outperforms traditional grid searches by prioritizing high-yield regions based on prior data .
Q. How can contradictions in reported synthesis methods (e.g., divergent yields) be resolved?
- Comparative Analysis: Replicate methods side-by-side (e.g., Pd/C vs. alternative catalysts for hydrogenation) under controlled conditions.
- Intermediate Trapping: Use LC-MS to identify byproducts (e.g., incomplete deprotection or isomerization) that reduce yields.
- Mechanistic Studies: Probe reaction pathways via DFT calculations to identify rate-limiting steps (e.g., steric hindrance in bulky intermediates) .
Q. What in vitro strategies assess the compound’s biological activity and structure-activity relationships (SAR)?
- Enzyme Inhibition Assays: Test activity against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
- Cellular Uptake Studies: Label the compound with fluorophores (e.g., FITC) or isotopes (e.g., ³H) to quantify membrane permeability.
- SAR Profiling: Synthesize analogs (e.g., modifying hydroxyl groups or olefin geometry) and correlate structural changes with activity trends .
Methodological Considerations
-
Contradiction Analysis Example:
A study reported 45% yield for a key hydrogenation step using Pd/C , while another achieved 57% with modified catalysts . Resolution involves comparing reaction scales, solvent purity, and catalyst activation protocols. -
Data Table: Common Spectral Signatures
Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Aromatic C-H 6.8–7.4 115–135 Olefinic C-H 5.8–6.5 120–130 Amide N-H 7.8–8.2 (broad) 165–170 (C=O)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
